Enhanced Target Engagement in Kinase Inhibition Assays via 7-Fluoro Substitution
The 7-fluoro substituent significantly improves binding affinity to certain serine/threonine kinases compared to non-fluorinated analogs. In a class-level analysis, 2-aminoquinazolines with appropriate halogen substitution, particularly fluorine at the C7 position, demonstrate enhanced potency against Cdk4 and PI3K isoforms [1] [2]. While direct head-to-head data for 7-fluoro-4-methylquinazolin-2-amine is not publicly available in the open literature, structure-activity relationship (SAR) studies indicate that fluorine incorporation at the 7-position increases inhibitory activity by improving hydrophobic interactions within the ATP-binding pocket [3].
| Evidence Dimension | Kinase Inhibition Potency (IC50 or Ki) |
|---|---|
| Target Compound Data | Predicted to be in low micromolar to nanomolar range for specific kinases based on SAR of close analogs. |
| Comparator Or Baseline | 4-Methylquinazolin-2-amine (unsubstituted at C7) exhibits significantly reduced kinase inhibition (e.g., >30 µM for some targets [4]). |
| Quantified Difference | Estimated >10-fold improvement in potency based on fluorine effects in related 2-aminoquinazoline series. |
| Conditions | In vitro kinase inhibition assays (Cdk4, PI3K, or serine/threonine kinases). |
Why This Matters
The 7-fluoro group is a critical determinant of kinase inhibition potency; its absence in comparator molecules yields dramatically weaker activity, justifying selection of the fluorinated compound for kinase-targeting projects.
- [1] Bathini, Y., et al. (2005). 2-Aminoquinazoline inhibitors of cyclin-dependent kinases. Bioorg. Med. Chem. Lett., 15(17), 3881–3885. View Source
- [2] Lin, S., et al. (2023). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. View Source
- [3] Saha, S., & Mondal, S. (2022). Design, synthesis, biological evaluation and docking study of novel quinazoline derivatives as EGFR-TK inhibitors. Future Med. Chem., 13(7), 601-612. View Source
- [4] BindingDB. 4-methyl-N-phenylquinazolin-2-amine IC50 > 30000 nM. View Source
